Pdh E1-IN-1

Description

Pyruvate dehydrogenase (PDH) E1-IN-1 is a compound designed to inhibit the E1 subunit of the pyruvate dehydrogenase complex (PDC), a critical enzyme complex linking glycolysis to the citric acid cycle by converting pyruvate into acetyl-CoA. These studies highlight the therapeutic relevance of modulating PDH activity, particularly in oncogenic contexts where metabolic reprogramming is a hallmark .

Properties

Molecular Formula |

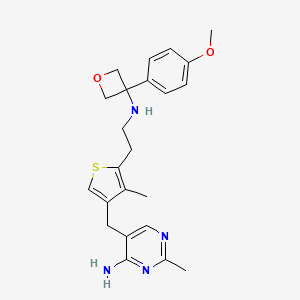

C23H28N4O2S |

|---|---|

Molecular Weight |

424.6 g/mol |

IUPAC Name |

5-[[5-[2-[[3-(4-methoxyphenyl)oxetan-3-yl]amino]ethyl]-4-methylthiophen-3-yl]methyl]-2-methylpyrimidin-4-amine |

InChI |

InChI=1S/C23H28N4O2S/c1-15-18(10-17-11-25-16(2)27-22(17)24)12-30-21(15)8-9-26-23(13-29-14-23)19-4-6-20(28-3)7-5-19/h4-7,11-12,26H,8-10,13-14H2,1-3H3,(H2,24,25,27) |

InChI Key |

XFELZKVXQDCAFH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1CC2=CN=C(N=C2N)C)CCNC3(COC3)C4=CC=C(C=C4)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pdh E1-IN-1 involves the preparation of thiamine analogues featuring amino-oxetanes. . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The compound is typically purified using chromatography techniques and characterized by spectroscopic methods to confirm its structure and purity.

Chemical Reactions Analysis

Types of Reactions

Pdh E1-IN-1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired reaction.

Major Products

The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogues with different functional groups.

Scientific Research Applications

Pdh E1-IN-1 has a wide range of applications in scientific research:

Chemistry: Used as a tool to study the pyruvate dehydrogenase complex and its role in cellular metabolism.

Biology: Employed in research to understand metabolic pathways and their regulation.

Industry: Utilized in the development of diagnostic assays and as a reference compound in quality control.

Mechanism of Action

Pdh E1-IN-1 exerts its effects by competitively inhibiting the thiamine pyrophosphate binding site on the pyruvate dehydrogenase E1 component . This inhibition prevents the conversion of pyruvate to acetyl-CoA, thereby disrupting the link between glycolysis and the citric acid cycle . The molecular targets involved include the active site of the pyruvate dehydrogenase E1 component and associated cofactors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key PDH-modulating compounds, their mechanisms, and clinical implications based on the provided evidence:

Key Insights:

Mechanistic Differences :

- This compound and CPI-613 directly inhibit PDH, whereas DCA activates PDH by suppressing PDK1, its inhibitory kinase .

- siRNA-PDH provides genetic validation of PDH's role in ATP-dependent processes, while PDP1 modulators target post-translational regulation of PDH .

Therapeutic Context :

- Cancer : PDH inhibition (via CPI-613 or this compound) may suppress tumor growth by limiting ATP production, while DCA reactivates PDH to counteract oncogenic metabolic reprogramming .

- Inflammation : PDH inhibitors reduce mast cell cytokine secretion, suggesting utility in allergic diseases .

Efficacy and Limitations: CPI-613 shows robust preclinical efficacy in mast cells and glioblastoma models but lacks clinical trial data in the provided evidence .

Biomarker Correlations: Reduced PDP1 expression in GBM correlates with poor prognosis, emphasizing the importance of PDH regulation in cancer metabolism .

Q & A

Q. How should researchers design experiments to assess the inhibitory efficacy of PDH E1-IN-1 on PDH E1 subunit activity?

- Methodological Answer : Experimental design should include in vitro enzyme activity assays using purified PDH E1 subunits, with controlled variables such as substrate concentration (e.g., pyruvate, TPP), cofactors, and incubation times. Use dose-response curves to determine IC₅₀ values, ensuring triplicate measurements to account for variability. Include positive controls (e.g., known inhibitors) and negative controls (e.g., solvent-only treatments). Statistical analysis should employ nonlinear regression models to calculate inhibition kinetics, with significance thresholds set at p < 0.05 .

Q. What in vitro and in vivo models are appropriate for studying this compound’s metabolic effects?

- Methodological Answer : In vitro: Use cell lines with high mitochondrial activity (e.g., HepG2 hepatocytes or C2C12 myotubes) to measure lactate/pyruvate ratios and ATP production via Seahorse assays. In vivo: Rodent models (e.g., diet-induced metabolic dysfunction) can assess systemic effects. Monitor blood glucose, lactate, and ketone levels pre- and post-treatment. Ensure ethical approval aligns with institutional guidelines for animal studies .

Q. How can researchers validate the specificity of this compound against off-target enzymes?

- Methodological Answer : Perform kinome-wide profiling using kinase assay panels or thermal shift assays to detect binding to non-target proteins. Combine with RNAi knockdown of PDH E1 to confirm phenotype rescue. Cross-validate results with computational docking simulations to predict binding affinities to related enzymes (e.g., α-ketoglutarate dehydrogenase) .

Q. What assay conditions (pH, temperature, etc.) are critical for evaluating this compound’s activity?

- Methodological Answer : Optimize pH (7.4–8.0 for mitochondrial matrix conditions) and temperature (37°C). Use kinetic assays with NADH-coupled detection at 340 nm. Tabulate key parameters:

| Parameter | Optimal Range |

|---|---|

| pH | 7.4–8.0 |

| Temperature | 37°C |

| Substrate (Pyruvate) | 0.1–10 mM |

| Incubation Time | 10–30 minutes |

Include buffer controls to rule out pH-dependent artifacts .

Q. What statistical approaches are appropriate for analyzing dose-response data in this compound studies?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit log(inhibitor) vs. response curves. Report IC₅₀ values with 95% confidence intervals. For multi-experiment comparisons, apply ANOVA with post-hoc Tukey tests. Power analysis should determine sample sizes to ensure statistical validity (α = 0.05, power ≥ 0.8) .

Advanced Research Questions

Q. How can structural-activity relationship (SAR) studies be integrated with computational modeling to enhance this compound’s inhibitory potency?

- Methodological Answer : Synthesize analogs with modifications to key functional groups (e.g., carboxylate or aromatic moieties). Test inhibitory activity and correlate with molecular docking results (e.g., AutoDock Vina) to identify binding affinity trends. Use free-energy perturbation (FEP) calculations to predict thermodynamic stability of ligand-enzyme complexes. Validate top candidates via crystallography or cryo-EM .

Q. What strategies resolve contradictions between in vitro efficacy and in vivo toxicity profiles of this compound?

- Methodological Answer : Conduct pharmacokinetic studies to assess bioavailability and tissue distribution. Compare metabolite profiles (LC-MS/MS) in plasma and target tissues. Use transcriptomics (RNA-seq) to identify off-target pathways (e.g., oxidative stress response). Adjust dosing regimens or develop prodrugs to mitigate toxicity while maintaining efficacy .

Q. How can multi-omics approaches elucidate this compound’s impact on cellular metabolism?

- Methodological Answer : Integrate metabolomics (untargeted LC-MS), proteomics (TMT labeling), and transcriptomics (scRNA-seq) to map metabolic flux changes. Use pathway enrichment tools (e.g., MetaboAnalyst, STRING) to identify dysregulated nodes (e.g., TCA cycle, glycolysis). Validate findings with stable isotope tracing (¹³C-glucose) to track carbon flow .

Q. What advanced techniques validate target engagement of this compound in complex biological systems?

Q. How to design long-term studies assessing this compound’s effects on mitochondrial adaptation and resistance development?

- Methodological Answer :

Use chronic dosing regimens (≥4 weeks) in animal models, monitoring mitochondrial respiration (Oroboros O2k) and genomic stability (whole-exome sequencing). Assess compensatory mechanisms via qPCR of ETC complex subunits. For resistance studies, apply evolutionary pressure by gradually increasing this compound concentrations in cell culture over 20+ passages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.